molecular formula C15H15NO5S B6626609 N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide

N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide

Cat. No. B6626609
M. Wt: 321.3 g/mol
InChI Key: SQFTXTKCWIXMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide is a compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BHBS and is a sulfonamide derivative of 1,3-benzodioxole. BHBS has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of BHBS is not fully understood, but it is believed to involve the formation of chelates with metal ions. These chelates are highly fluorescent, allowing for the detection and quantification of metal ions in biological samples.
Biochemical and Physiological Effects:
BHBS has been found to exhibit a wide range of biochemical and physiological effects. In addition to its use as a fluorescent probe for metal ions, BHBS has also been found to exhibit antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.

Advantages and Limitations for Lab Experiments

One of the main advantages of BHBS is its high selectivity and sensitivity for metal ions. This makes it a valuable tool for studying the roles of these ions in biological systems. However, one limitation of BHBS is its potential toxicity at high concentrations. Careful dosing and handling are required to ensure the safety of researchers working with this compound.

Future Directions

There are many potential future directions for research involving BHBS. One area of interest is the development of new fluorescent probes based on the structure of BHBS. These probes could be used to study a wide range of biological processes, including enzyme activity and protein-protein interactions. Another area of interest is the development of new enzyme inhibitors based on the structure of BHBS. These inhibitors could be used to treat a variety of diseases, including cancer and inflammatory disorders. Finally, the potential use of BHBS in diagnostic applications, such as the detection of metal ions in biological fluids, is an area of active research.

Synthesis Methods

BHBS can be synthesized using a variety of methods. One common method involves the reaction of 1,3-benzodioxole-5-sulfonyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to yield N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide.

Scientific Research Applications

BHBS has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions such as copper and iron. BHBS has been found to exhibit high selectivity and sensitivity for these metal ions, making it a valuable tool for studying their roles in biological systems.

properties

IUPAC Name

N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-16(11-3-5-12(17)6-4-11)22(18,19)13-7-8-14-15(9-13)21-10-20-14/h3-9,17H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFTXTKCWIXMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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